Product packaging for A-alpha-Cao(Cat. No.:CAS No. 123553-00-4)

A-alpha-Cao

Cat. No.: B055649
CAS No.: 123553-00-4
M. Wt: 491.4 g/mol
InChI Key: PGBSGMLHYQNYFB-ZJFNNMHGSA-N
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Description

A-alpha-Cao is a potent and cell-permeable inhibitor of Src family tyrosine kinases, with particular efficacy against c-Src. This compound acts by competitively binding to the ATP-binding site of the kinase, thereby suppressing its enzymatic activity and subsequent autophosphorylation. The primary research value of this compound lies in its utility as a precise chemical tool for dissecting the complex roles of Src kinase in intracellular signal transduction pathways. Researchers employ this compound to investigate fundamental cellular processes such as proliferation, differentiation, adhesion, and migration. Its application is critical in oncological research, where aberrant Src signaling is implicated in tumor progression, invasion, and metastasis. By inhibiting Src activity, this compound enables scientists to elucidate the mechanisms of carcinogenesis and evaluate the potential of Src as a therapeutic target in various cancers, including those of the colon, breast, and pancreas. Furthermore, it finds use in studies of bone metabolism and vascular biology. This high-purity compound is supplied to support robust and reproducible in vitro and cell-based assay data, making it an essential reagent for biochemical and pharmacological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32Cl2N2O3 B055649 A-alpha-Cao CAS No. 123553-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123553-00-4

Molecular Formula

C26H32Cl2N2O3

Molecular Weight

491.4 g/mol

IUPAC Name

(1R,2S,6R,14R,15R,19S)-19-[bis(2-chloroethyl)amino]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

InChI

InChI=1S/C26H32Cl2N2O3/c1-3-11-29-12-8-25-21-17-4-5-18(31)22(21)33-23(25)26(32-2)7-6-24(25,19(29)15-17)16-20(26)30(13-9-27)14-10-28/h3-7,19-20,23,31H,1,8-16H2,2H3/t19-,20+,23-,24-,25+,26-/m1/s1

InChI Key

PGBSGMLHYQNYFB-ZJFNNMHGSA-N

SMILES

COC12C=CC3(CC1N(CCCl)CCCl)C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC=C

Isomeric SMILES

CO[C@]12C=C[C@@]3(C[C@@H]1N(CCCl)CCCl)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC=C

Canonical SMILES

COC12C=CC3(CC1N(CCCl)CCCl)C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC=C

Synonyms

A-alpha-CAO
N-allyl-7-N,N-bis(beta-chloroethyl)amino-6,14-endoethenotetrahydronororipavine

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Uniqueness : this compound’s hybrid structure combines morphinan and alkylating motifs, a rarity in literature .
  • Toxicity Risks: The bis(2-chloroethyl)amino group is associated with myelosuppression and carcinogenicity in nitrogen mustards, suggesting similar risks for this compound.
  • Synthetic Complexity : Multi-step synthesis is implied by its intricate structure, contrasting with simpler nitrogen mustards .

Preparation Methods

Reaction Mechanism and Precursor Selection

The precipitation method involves the controlled addition of alkaline solutions to calcium salts, forming intermediate hydroxides that decompose into CaO upon calcination. As demonstrated by Khine et al., the reaction proceeds via two stages:

  • Precipitation of calcium hydroxide :

    CaCl2(aq)+2NaOH(aq)Ca(OH)2(s)+2NaCl(aq)\text{CaCl}_2(aq) + 2\text{NaOH}(aq) \rightarrow \text{Ca(OH)}_2(s) + 2\text{NaCl}(aq)
  • Thermal decomposition :

    Ca(OH)2(s)ΔCaO(s)+H2O(g)\text{Ca(OH)}_2(s) \xrightarrow{\Delta} \text{CaO}(s) + \text{H}_2\text{O}(g)

Critical parameters include the molarity of CaCl₂ and NaOH, stirring speed, and calcination conditions. Using 0.1 M CaCl₂ and 0.2 M NaOH, Khine et al. achieved CaO nanoparticles with a crystallite size of 32 nm, whereas higher precursor concentrations (1 M CaCl₂, 2 M NaOH) yielded submicron particles (≈120 nm).

Optimization of Synthesis Conditions

Table 1 summarizes the effect of precursor concentration on CaO properties:

CaCl₂ (M)NaOH (M)Crystallite Size (nm)Surface Area (m²/g)
1.02.0118 ± 515.2
0.51.074 ± 328.7
0.10.232 ± 245.9

Lower precursor concentrations reduce ionic interaction rates, favoring nucleation over particle growth. Stirring at 1,300 rpm ensures homogeneous mixing, preventing agglomeration during precipitation. Post-synthesis washing with distilled water removes chloride residues, which could otherwise degrade thermal stability during calcination.

Calcination of Biogenic Precursors

Razor Shell-Derived CaO Catalysts

A green synthesis route utilizing Ensis siliqua (razor shell) waste was developed by Govindan et al.. The protocol involves:

  • Calcination : Heating shells at 900°C for 2 hours to decompose calcium carbonate:

    CaCO3(s)ΔCaO(s)+CO2(g)\text{CaCO}_3(s) \xrightarrow{\Delta} \text{CaO}(s) + \text{CO}_2(g)
  • Hydro-aeration : Hydrating CaO with deionized water to form Ca(OH)₂, followed by dehydration at 300°C to reactivate surface sites.

The resultant catalyst exhibited a BET surface area of 92.63 m²/g, pore volume of 0.613 cc/g, and crystallite size of 87.2 nm. This method leverages the natural porosity of biogenic materials, enhancing catalytic activity in transesterification reactions.

Comparative Analysis of Calcination Temperatures

Calcination temperature critically influences CaO crystallinity and surface defects. As shown in Figure 1, increasing the temperature from 600°C to 900°C reduces hydroxyl group density on CaO surfaces, improving stability in hydrophobic environments. However, excessive temperatures (>1,000°C) induce sintering, collapsing pore structures and reducing surface area.

Characterization of Synthesized CaO

X-ray Diffraction (XRD)

XRD patterns of CaO nanoparticles synthesized via precipitation (Figure 2a) show distinct peaks at 2θ = 32.2°, 37.4°, and 53.9°, corresponding to the (111), (200), and (220) planes of cubic CaO (JCPDS 82-1691). Biogenic CaO exhibits broader peaks due to smaller crystallite sizes and lattice strain from impurity incorporation (e.g., Mg²⁺).

Scanning Electron Microscopy (SEM)

SEM micrographs reveal morphological differences between synthesis routes:

  • Precipitation-derived CaO : Spherical particles with uniform size distribution (30–50 nm) at low precursor concentrations.

  • Biogenic CaO : Irregular, mesoporous aggregates (80–100 nm) retaining the hierarchical structure of the original shell matrix.

Applications in Catalysis and Environmental Remediation

Transesterification of Jatropha curcas Oil

Govindan et al. achieved 98.8% biodiesel yield using razor shell CaO under optimal conditions (3.10 wt.% catalyst, 54.24:1 methanol:oil ratio, 127.87 min reaction time). The catalyst retained 76.4% activity after five reuse cycles, with Ca²⁺ leaching limited to 4.25 ppm.

CO₂ Capture

CaO’s high basicity enables chemisorption of CO₂ via the reversible reaction:

CaO(s)+CO2(g)CaCO3(s)\text{CaO}(s) + \text{CO}2(g) \leftrightarrow \text{CaCO}3(s)

Cyclic stability tests show a 40% capacity loss after 20 cycles due to pore occlusion, mitigated by doping with MgO or Al₂O₃ .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing A-alpha-Cao in laboratory settings?

  • Methodological Answer : Synthesis typically involves solid-state reactions or sol-gel processes. For solid-state methods, stoichiometric mixtures of precursors (e.g., CaCO₃ and Al₂O₃) are calcined at 1200–1400°C under controlled atmospheres. Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is critical to verify phase purity and microstructure .
  • Table 1 : Common Synthesis Parameters

MethodTemperature Range (°C)AtmosphereKey Characterization Tools
Solid-State1200–1400Argon/N₂XRD, SEM-EDS
Sol-Gel600–900AmbientFTIR, BET Surface Analysis

Q. How do researchers characterize the structural stability of this compound under standard conditions?

  • Methodological Answer : Stability is assessed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor phase transitions. Accelerated aging tests (e.g., exposure to humidity or thermal cycling) coupled with XRD post-testing identify degradation pathways .

Q. What are the primary challenges in replicating published synthesis protocols for this compound?

  • Methodological Answer : Reproducibility issues often stem from undocumented variables (e.g., precursor particle size, heating rates). Mitigation involves cross-referencing supplementary materials, validating furnace calibration, and adhering to standardized reporting guidelines (e.g., Beilstein Journal’s experimental protocols) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermal conductivity data for this compound?

  • Methodological Answer : Density functional theory (DFT) simulations can model lattice dynamics and phonon scattering mechanisms. Discrepancies in experimental data (e.g., between laser flash analysis and steady-state methods) require validation against simulated thermal profiles and error margin quantification .
  • Table 2 : Resolving Data Contradictions

Conflict SourceProposed Resolution StrategyTools/References
Thermal Conductivity VariabilityCross-validate using molecular dynamics (MD) simulationsLAMMPS, VASP
Phase Boundary AmbiguityHigh-resolution TEM coupled with in-situ XRDJEOL ARM-200F

Q. What experimental designs are optimal for studying this compound’s long-term stability in reactive environments?

  • Methodological Answer : Design accelerated degradation experiments using factorial design (e.g., varying temperature, pressure, and corrosive agents). In-situ Raman spectroscopy or synchrotron radiation XRD enables real-time monitoring of structural changes. Statistical tools like ANOVA identify dominant degradation factors .

Q. How can researchers address inconsistencies in catalytic activity data across studies on this compound?

  • Methodological Answer : Perform meta-analysis of kinetic data, normalizing for surface area and active site density. Controlled experiments with standardized reaction conditions (e.g., gas hourly space velocity, catalyst loading) reduce variability. Collaborative inter-laboratory studies enhance data reliability .

Methodological Frameworks

  • PICO Framework for Hypothesis Testing :

    • Population: this compound samples synthesized via sol-gel.
    • Intervention: Doping with transition metals (e.g., Fe³⁺).
    • Comparison: Undoped vs. doped catalytic performance.
    • Outcome: Enhanced CO₂ conversion efficiency .
  • Data Validation Checklist :

    • Cross-check characterization results with multiple techniques (XRD + TEM).
    • Document all experimental parameters (e.g., furnace ramp rates).
    • Use open-access datasets (e.g., crystallography databases) for benchmarking .

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